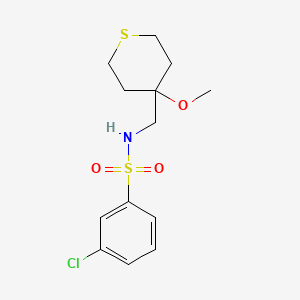

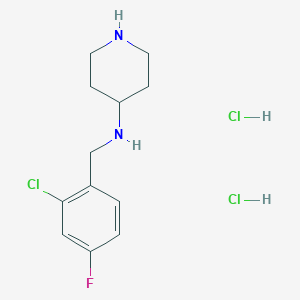

![molecular formula C9H11Cl2N3 B2752247 [3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate CAS No. 51746-93-1](/img/structure/B2752247.png)

[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C9H13Cl2N3O and a molecular weight of 250.12502 .科学的研究の応用

Synthesis and Structural Insights

The chemical's role in the synthesis of novel compounds and understanding its structural properties has been explored. For instance, studies on the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through reactions with chloral and substituted anilines highlight the complex pathways and potential intermediates formed in the presence of [3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate. This research sheds light on the versatile reactivity of chloral with amines, offering insights into the conformation of products through spectroscopic and computational analyses (Issac & Tierney, 1996).

Corrosion Inhibition

Imidazoline derivatives, closely related to this compound, have been identified as effective corrosion inhibitors. Their structural configuration, including a heterocyclic ring with nitrogen atoms, enables strong adsorption onto metal surfaces, making them useful in protecting infrastructure in the petroleum industry from corrosion. This research encompasses the chemical structures, synthesis processes, and performance evaluations of such inhibitors (Sriplai & Sombatmankhong, 2023).

Catalysis in Organic Synthesis

The compound's utility extends to catalysis, particularly in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. Research in this area examines the protocols for C–N bond formation involving aromatic, heterocyclic, and aliphatic amines, underscoring the potential commercial exploitation of these recyclable catalyst systems (Kantam et al., 2013).

Immune Response Modulation

Studies on imidazoquinolinamines, a class including this compound, discuss their ability to modulate immune responses. This modulation occurs through the induction of cytokines, demonstrating potential applications in treating various skin disorders and infections. Such insights suggest innovative uses of this compound in dermatological treatments and its role in the synthesis of compounds with antiviral, antiproliferative, and antitumor activities (Syed, 2001).

Environmental Degradation Studies

Research into the degradation of nitrogen-containing compounds, including those related to this compound, via advanced oxidation processes (AOPs) addresses environmental concerns. These studies aim to improve the efficacy of water treatment schemes by focusing on the degradation mechanisms and the impact of process parameters on treatment outcomes (Bhat & Gogate, 2021).

作用機序

Target of Action

The primary target of [3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate is the C522 residue of p97 . This protein plays a crucial role in various cellular processes, including protein degradation and cell cycle regulation.

Mode of Action

The compound interacts with its target by forming a C-N bond between the nitrogen of the amino group and the carbonyl carbon . This interaction leads to changes in the protein’s function, affecting the cellular processes it regulates.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with p97. By targeting the C522 residue of p97, the compound can potentially alter protein degradation and cell cycle regulation, leading to various cellular effects .

Safety and Hazards

While specific safety and hazards information for “[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate” is not available, general safety measures for handling chemicals should be followed. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

特性

IUPAC Name |

3-(1H-imidazol-5-yl)aniline;hydrate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH.H2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9;;;/h1-6H,10H2,(H,11,12);2*1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPCXJMPHLPMCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CN2.O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51746-93-1 |

Source

|

| Record name | 3-(1H-imidazol-4-yl)aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

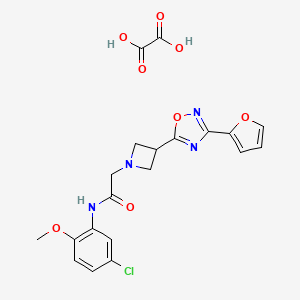

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide](/img/structure/B2752168.png)

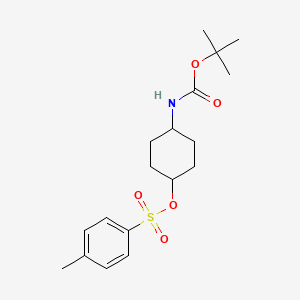

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2752173.png)

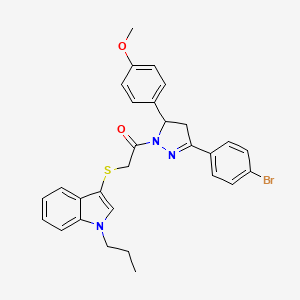

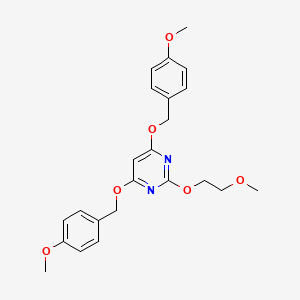

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)

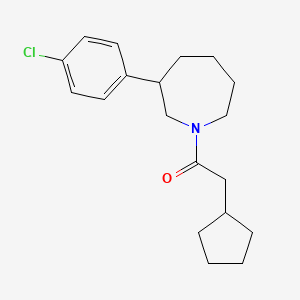

![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)

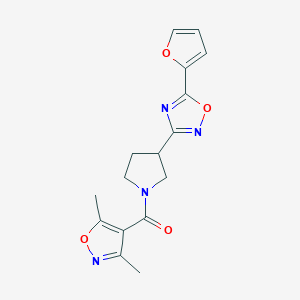

![Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2752182.png)